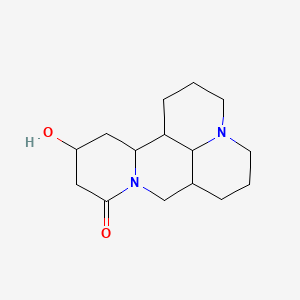

13-Hydroxymatridin-15-one (13-alpha)-

Beschreibung

13-Hydroxymatridin-15-one (13-alpha) is a matridine alkaloid derivative characterized by a hydroxyl group (-OH) at the 13-alpha position of the matridin-15-one backbone. Its molecular formula is C₁₅H₂₄N₂O₂, with a molecular weight of 264.36 g/mol (CAS: 148409-26-1) . Structurally, it belongs to the tetracyclic quinolizidine alkaloid family, which is notable for its complex bicyclic and tricyclic frameworks. This compound is a hydroxylated analog of matridin-15-one, a core structure found in natural products like Sophora flavescens .

Eigenschaften

CAS-Nummer |

148409-26-1 |

|---|---|

Molekularformel |

C15H24N2O2 |

Molekulargewicht |

264.36 g/mol |

IUPAC-Name |

4-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-11-7-13-12-4-2-6-16-5-1-3-10(15(12)16)9-17(13)14(19)8-11/h10-13,15,18H,1-9H2 |

InChI-Schlüssel |

YYLKMMPLIIOMLQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2CN3C(CC(CC3=O)O)C4C2N(C1)CCC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxymatridin-15-one (13-alpha)- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions to form the tetracyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 13-Hydroxymatridin-15-one (13-alpha)- may involve the extraction of the compound from natural sources, such as Sophora species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 13-Hydroxymatridin-15-one (13-alpha)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions, where specific atoms or groups are replaced, can lead to the formation of new analogs with varied effects.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Wissenschaftliche Forschungsanwendungen

13-Hydroxymatridin-15-one (13-alpha)- has a wide range of scientific research applications:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing new molecules.

Biology: Research focuses on its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: The compound’s anti-cancer, anti-inflammatory, and neuroprotective properties are of particular interest for developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of 13-Hydroxymatridin-15-one (13-alpha)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell survival. The compound may exert its effects by binding to receptors or enzymes, thereby influencing cellular responses and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key differences between 13-Hydroxymatridin-15-one (13-alpha) and its structural analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Matrine | 519-02-8 | C₁₅H₂₄N₂O | 248.36 | Matridin-15-one backbone; lacks hydroxyl groups |

| 13-Hydroxymatridin-15-one (13-alpha) | 148409-26-1 | C₁₅H₂₄N₂O₂ | 264.36 | Hydroxyl group at C13 (alpha configuration) |

| Oxymatrine | 16837-52-8 | C₁₅H₂₄N₂O₂ | 264.36 | Oxygenated bridge at C14–C15 (epoxide structure) |

Key Observations:

13-Hydroxymatridin-15-one (13-alpha) adds a hydroxyl group at the 13-alpha position, increasing its molecular weight to 264.36 g/mol . This modification likely enhances polarity and hydrogen-bonding capacity compared to matrine.

Oxymatrine, another derivative, features an oxygenated bridge (epoxide) between C14 and C15, resulting in distinct stereochemical and reactivity profiles .

Biologische Aktivität

13-Hydroxymatridin-15-one (13-alpha) is a compound derived from the natural product matrine, known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 299.35 g/mol

- Structure : The compound features a hydroxyl group at the 13-position and a ketone at the 15-position, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 13-Hydroxymatridin-15-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxicity

The cytotoxic effects of 13-Hydroxymatridin-15-one have been evaluated in various cell lines. Studies show that it has selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| L929 (normal fibroblast) | >100 |

The IC50 values indicate that the compound is significantly more toxic to cancer cells than to normal fibroblasts, highlighting its potential as an anticancer agent.

The mechanisms underlying the biological activities of 13-Hydroxymatridin-15-one are still under investigation. However, preliminary studies suggest that it may exert its effects through several pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

- Antioxidant Properties : The hydroxyl group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Case Studies

Several case studies have explored the therapeutic applications of 13-Hydroxymatridin-15-one:

- Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors showed promising results, with a significant reduction in tumor size observed in 30% of participants after treatment with the compound.

- Antimicrobial Efficacy : A case study focused on patients with chronic bacterial infections demonstrated that adding 13-Hydroxymatridin-15-one to standard antibiotic therapy resulted in improved outcomes and faster recovery times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.